2-Methylthiazole-5-carbonitrile

Catalog No.
S3716053
CAS No.
65735-10-6
M.F
C5H4N2S
M. Wt
124.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylthiazole-5-carbonitrile

CAS Number

65735-10-6

Product Name

2-Methylthiazole-5-carbonitrile

IUPAC Name

2-methyl-1,3-thiazole-5-carbonitrile

Molecular Formula

C5H4N2S

Molecular Weight

124.17 g/mol

InChI

InChI=1S/C5H4N2S/c1-4-7-3-5(2-6)8-4/h3H,1H3

InChI Key

YQLHOMLLEOCIOH-UHFFFAOYSA-N

SMILES

CC1=NC=C(S1)C#N

Canonical SMILES

CC1=NC=C(S1)C#N

2-Methylthiazole-5-carbonitrile is a heterocyclic organic compound characterized by the presence of both a thiazole ring and a nitrile functional group. Its chemical formula is C5H4N2SC_5H_4N_2S, and it has a molecular weight of approximately 124.16 g/mol. The compound features a methyl group at the second position of the thiazole ring and a carbonitrile group at the fifth position, making it a member of the thiazole family, which is known for its diverse biological and chemical properties.

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Cyclization Reactions: It can be involved in cyclization processes, often yielding more complex thiazole derivatives.
  • Hydrolysis: Under certain conditions, the nitrile group may hydrolyze to form corresponding carboxylic acids.

These reactions make 2-methylthiazole-5-carbonitrile a versatile building block in organic synthesis.

Synthesis of 2-methylthiazole-5-carbonitrile can be achieved through various methods:

  • Cyclization Method: A common approach involves reacting thioacetamide with alkyl halides followed by dehydration. This method can yield high purity and yield under controlled conditions .
  • One-Pot Synthesis: Recent studies have introduced one-pot synthesis techniques that simplify the process by combining multiple reagents in a single reaction vessel, facilitating the formation of thiazole derivatives .
  • Conventional Methods: Traditional methods involve utilizing thiourea and appropriate carbonyl compounds under acidic or basic conditions to form the desired thiazole structure.

These methods highlight the compound's synthetic flexibility, allowing for modifications that can enhance its properties.

2-Methylthiazole-5-carbonitrile finds applications in various fields:

  • Pharmaceuticals: Due to its potential biological activities, it is investigated for use in drug development.
  • Agricultural Chemicals: It may serve as an active ingredient in agrochemicals due to its antimicrobial properties.
  • Chemical Intermediates: The compound acts as an intermediate in the synthesis of more complex organic molecules.

Its versatility makes it valuable in both research and industrial applications.

Interaction studies involving 2-methylthiazole-5-carbonitrile focus on its reactivity with biological targets and other chemical species:

  • Enzyme Interactions: Investigations into how this compound interacts with specific enzymes could reveal its potential as a therapeutic agent.
  • Reactivity with Nucleophiles: Studies examining how nucleophiles react with the nitrile group can provide insights into its chemical behavior and potential applications in synthetic chemistry.

These studies are crucial for understanding how 2-methylthiazole-5-carbonitrile can be utilized effectively in various applications.

Several compounds share structural similarities with 2-methylthiazole-5-carbonitrile. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-(Aminomethyl)thiazole-5-carbonitrile749834-79-50.90
5-Methylthiazole-2-carbonitrile100516-71-00.88
2-(tert-Butyl)thiazole-5-carbonitrile1478075-92-10.82
2-(Aminomethyl)thiazole hydrochloride232612-47-40.88

Uniqueness of 2-Methylthiazole-5-carbonitrile

The unique combination of a methyl group at position two and a carbonitrile at position five distinguishes 2-methylthiazole-5-carbonitrile from other thiazoles. This specific arrangement influences its reactivity and biological activity, making it a subject of interest for further research and application development.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

124.00951931 g/mol

Monoisotopic Mass

124.00951931 g/mol

Heavy Atom Count

8

Wikipedia

2-Methyl-1,3-thiazole-5-carbonitrile

Dates

Last modified: 08-20-2023

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